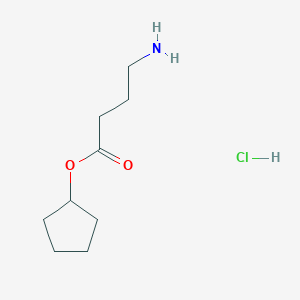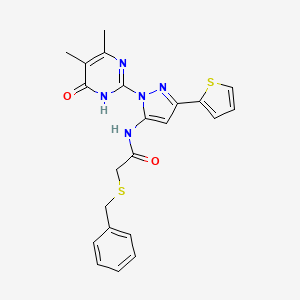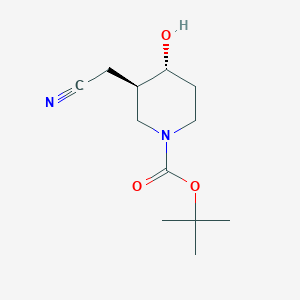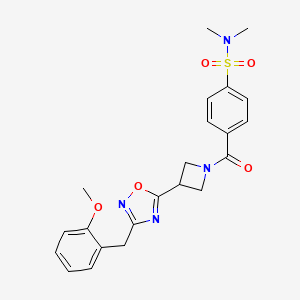
2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide, also known as THPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. THPPA belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
科学的研究の応用
Coordination Chemistry and Antioxidant Activity
One study focused on pyrazole-acetamide derivatives, exploring their ability to form coordination complexes with Co(II) and Cu(II). These complexes were synthesized and characterized to understand the effect of hydrogen bonding on self-assembly processes. The antioxidant activities of the ligands and their complexes were evaluated, showing significant activity. This research highlights the potential of pyrazole-acetamide derivatives in developing coordination compounds with interesting structural properties and antioxidant capabilities (Chkirate et al., 2019).
Synthesis and Structural Analysis
Another study reported the synthesis of novel 2-pyrone derivatives, including compounds related to the chemical structure . These compounds were characterized by single crystal X-ray diffraction, and their molecular interactions were analyzed using Hirshfeld surface analysis. This research provides insights into the synthesis and structural properties of novel compounds, potentially useful for various applications (Sebhaoui et al., 2020).
Glycosidase Inhibition
Research on the modification of the acetamido group in specific glycosides to produce thioacetamido derivatives has been conducted. These derivatives demonstrated inhibitory effects on 2-acetamido-2-deoxy-β-d-glucosidase, an enzyme involved in carbohydrate metabolism. This study contributes to the understanding of glycosidase inhibitors and their potential therapeutic applications (Bedi et al., 1978).
Antimicrobial Evaluation
Further research into pyrazole-imidazole-triazole hybrids synthesized from related compounds evaluated their antimicrobial activity. One compound in particular demonstrated excellent potency against A. niger, showcasing the potential of these hybrids as antimicrobial agents. This highlights the importance of exploring novel chemical structures for developing new antimicrobial compounds (Punia et al., 2021).
特性
IUPAC Name |
2-acetamido-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10(18)14-7-13(19)16-11-6-15-17(8-11)9-12-4-2-3-5-20-12/h6,8,12H,2-5,7,9H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTJPRGSLNRCFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)
![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)





![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)


